1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one
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Description
1-(Cyclopropylmethyl)piperazine is a compound involved in the preparation of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .
Molecular Structure Analysis
The molecular formula of 1-(Cyclopropylmethyl)piperazine is C8H16N2. It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .Physical And Chemical Properties Analysis
1-(Cyclopropylmethyl)piperazine has a boiling point of 68 °C at 3.5 mmHg, a density of 0.943 g/mL at 25 °C, and a refractive index of n 20/D 1.489 .Mechanism of Action
While the specific mechanism of action for “1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one” is not available, 1-(Cyclopropylmethyl)piperazine is known to be involved in the inhibition of growth and induction of pro-apoptosis in human hormone-independent prostate cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-20(15-22-11-9-21(10-12-22)13-18-7-8-18)16-23(19(20)24)14-17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKBHIFNISRLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)CN3CCN(CC3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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